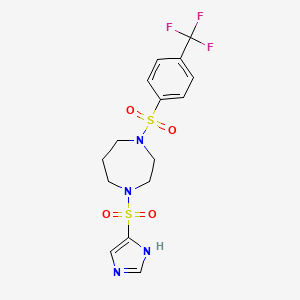
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H17F3N4O4S2 and its molecular weight is 438.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound features an imidazole ring, two sulfonyl groups, and a trifluoromethyl group, which contribute to its unique chemical properties. The presence of these functional groups enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₅O₃S₂ |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 1904365-39-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can chelate metal ions in enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme-targeted therapies.
- Antimicrobial Activity : The compound has shown promising results against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism involves disrupting bacterial cell function and inhibiting biofilm formation, which is crucial for bacterial virulence.
Antimicrobial Efficacy
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound has MIC values ranging from 0.78 to 3.125 μg/ml against Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Formation : The compound effectively inhibits biofilm formation by more than 90% at concentrations of 2xMIC. It also shows substantial biofilm destruction capabilities, outperforming traditional antibiotics like vancomycin .
Case Study: Efficacy Against Biofilms
A notable study evaluated the compound's effectiveness in preventing and eliminating biofilms formed by Staphylococcus aureus. Results indicated:
- At 2xMIC concentration, the compound inhibited biofilm formation by approximately 90% and destroyed nearly 70% of preformed biofilms.
- Comparative studies showed that it was more effective than vancomycin in both inhibiting and eliminating biofilms .
Therapeutic Potential
The therapeutic implications of this compound extend beyond antimicrobial activity:
- Anti-inflammatory Properties : Due to its structural characteristics, it may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Cancer Research : Preliminary investigations suggest potential anticancer properties, although further studies are needed to elucidate specific mechanisms and efficacy.
Propiedades
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O4S2/c16-15(17,18)12-2-4-13(5-3-12)27(23,24)21-6-1-7-22(9-8-21)28(25,26)14-10-19-11-20-14/h2-5,10-11H,1,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFFIIJXPQQANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














